molecular formula C22H21BrClFO4 B2846857 Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 488861-76-3

Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2846857
CAS No.: 488861-76-3
M. Wt: 483.76
InChI Key: VPRNYNAEAROOFQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:

  • A 6-bromo substituent on the benzofuran core.
  • A (2-chloro-4-fluorophenyl)methoxy group at position 5, contributing to lipophilicity and influencing intermolecular interactions (e.g., halogen bonding).
  • An ethyl ester at position 3, common in prodrug strategies to modulate solubility and bioavailability.

Properties

IUPAC Name

ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClFO4/c1-5-27-21(26)19-14-9-18(28-11-12-6-7-13(25)8-16(12)24)15(23)10-17(14)29-20(19)22(2,3)4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRNYNAEAROOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=C(C=C3)F)Cl)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its structure features a benzofuran core with various substituents, including a bromine atom, a tert-butyl group, and a chloro-fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of neurological disorders and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈BrClFNO₃, with a CAS number of 384373-33-5. The compound's unique structural features contribute to its reactivity and biological properties.

Key Structural Features

FeatureDescription
Benzofuran CoreFused benzene and furan rings
Bromine AtomLocated at the 6-position
Tert-butyl GroupPresent at the 2-position
Methoxy GroupAttached to a chloro-fluorophenyl moiety at the 5-position
Carboxylate GroupLocated at the 3-position

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Research indicates that this compound may exert anticancer effects by inhibiting cell proliferation pathways, potentially through specific interactions with potassium channels and other cellular targets.

Anticancer Properties

Studies have shown that compounds within the benzofuran class, including this compound, demonstrate significant anticancer activity. The specific mechanisms may include:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit growth in various cancer cell lines.

Neurological Effects

This compound has also been investigated for its potential effects on neurological disorders. The modulation of ion channels, particularly potassium channels, suggests a role in neuroprotection or neuroregulation .

Case Studies

  • Study on Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values indicate significant growth inhibition compared to control treatments .
  • Neuroprotective Effects : Research focusing on neuronal cell cultures has suggested that this compound may protect against oxidative stress-induced damage, potentially through its antioxidant properties.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of A549 and HepG2 cells (IC50 values <50 µM)
Neurological EffectsPotential neuroprotective effects observed in neuronal cultures
Ion Channel ModulationInteraction with potassium channels leading to altered cellular signaling

Comparison with Similar Compounds

Research Implications

  • Drug Development : The target compound’s tert-butyl group may confer metabolic stability over analogs with methyl or phenyl groups, as seen in kinase inhibitors where bulky groups reduce CYP450-mediated oxidation .
  • Antimicrobial Potential: Analogous brominated benzofurans () show antifungal activity, suggesting the target compound’s halogen-rich structure warrants evaluation against resistant pathogens .

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